molecular formula C14H15ClN2O3 B15103255 4-{[(5-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid

4-{[(5-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid

Cat. No.: B15103255
M. Wt: 294.73 g/mol
InChI Key: MTKRVFIEGIAQPO-UHFFFAOYSA-N
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Description

4-{[(5-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a 5-chloroindole moiety, which is a significant structural component in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(5-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

4-{[(5-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(5-chloro-1H-indol-1-yl)acetyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both an indole and a butanoic acid moiety.

Properties

Molecular Formula

C14H15ClN2O3

Molecular Weight

294.73 g/mol

IUPAC Name

4-[[2-(5-chloroindol-1-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C14H15ClN2O3/c15-11-3-4-12-10(8-11)5-7-17(12)9-13(18)16-6-1-2-14(19)20/h3-5,7-8H,1-2,6,9H2,(H,16,18)(H,19,20)

InChI Key

MTKRVFIEGIAQPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)NCCCC(=O)O)C=C1Cl

Origin of Product

United States

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